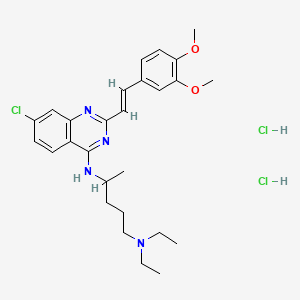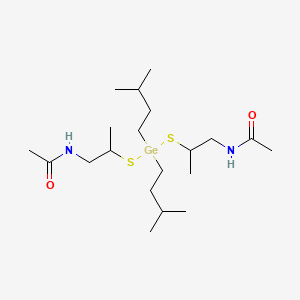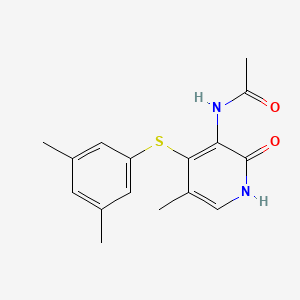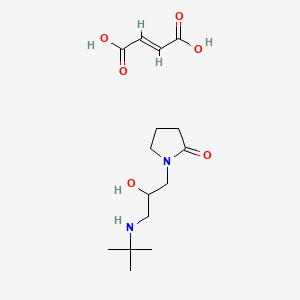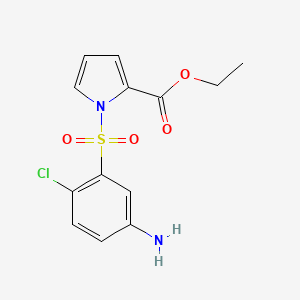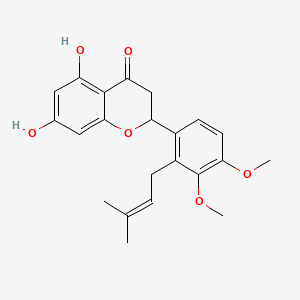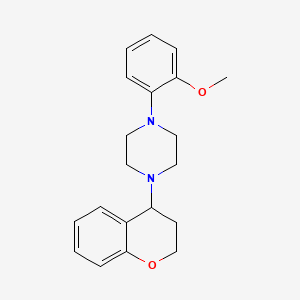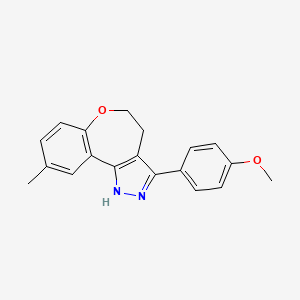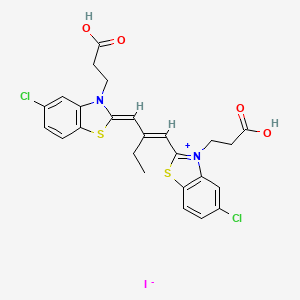
Piperazine, 1-(1,4-dioxo-4-(3-(trifluoromethyl)phenyl)butyl)-4-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine, 1-(1,4-dioxo-4-(3-(trifluoromethyl)phenyl)butyl)-4-methyl- is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 1,4-dioxo-4-(3-(trifluoromethyl)phenyl)butyl group and a methyl group. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(1,4-dioxo-4-(3-(trifluoromethyl)phenyl)butyl)-4-methyl- typically involves the reaction of piperazine with a suitable acylating agent. One common method involves the use of 1,4-dioxo-4-(3-(trifluoromethyl)phenyl)butyric acid chloride as the acylating agent. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of Piperazine, 1-(1,4-dioxo-4-(3-(trifluoromethyl)phenyl)butyl)-4-methyl- can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and automated systems to control reaction conditions such as temperature, pressure, and reaction time. The product is typically purified using techniques such as recrystallization or distillation to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Piperazine, 1-(1,4-dioxo-4-(3-(trifluoromethyl)phenyl)butyl)-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted products with new functional groups replacing the original substituents.
Aplicaciones Científicas De Investigación
Piperazine, 1-(1,4-dioxo-4-(3-(trifluoromethyl)phenyl)butyl)-4-methyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and antitumor properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly for the treatment of infectious diseases and cancer.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of Piperazine, 1-(1,4-dioxo-4-(3-(trifluoromethyl)phenyl)butyl)-4-methyl- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and receptors, leading to the disruption of cellular processes. For example, it may inhibit the growth of microbial cells by interfering with their metabolic pathways or inhibit the proliferation of cancer cells by inducing apoptosis.
Comparación Con Compuestos Similares
Piperazine, 1-(1,4-dioxo-4-(3-(trifluoromethyl)phenyl)butyl)-4-methyl- can be compared with other piperazine derivatives, such as:
Piperazine, 1-(1,4-dioxo-4-phenylbutyl)-4-methyl-: Lacks the trifluoromethyl group, which may result in different biological activities and chemical properties.
Piperazine, 1-(1,4-dioxo-4-(4-chlorophenyl)butyl)-4-methyl-: Contains a chlorophenyl group instead of a trifluoromethyl group, leading to variations in reactivity and potency.
Piperazine, 1-(1,4-dioxo-4-(2,4-dimethylphenyl)butyl)-4-methyl-: Features a dimethylphenyl group, which may affect its pharmacokinetic and pharmacodynamic properties.
The uniqueness of Piperazine, 1-(1,4-dioxo-4-(3-(trifluoromethyl)phenyl)butyl)-4-methyl- lies in its trifluoromethyl group, which can enhance its lipophilicity, metabolic stability, and overall biological activity compared to other similar compounds.
Propiedades
Número CAS |
93040-73-4 |
|---|---|
Fórmula molecular |
C16H19F3N2O2 |
Peso molecular |
328.33 g/mol |
Nombre IUPAC |
1-(4-methylpiperazin-1-yl)-4-[3-(trifluoromethyl)phenyl]butane-1,4-dione |
InChI |
InChI=1S/C16H19F3N2O2/c1-20-7-9-21(10-8-20)15(23)6-5-14(22)12-3-2-4-13(11-12)16(17,18)19/h2-4,11H,5-10H2,1H3 |
Clave InChI |
NZEYNYYSYYTRAD-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C(=O)CCC(=O)C2=CC(=CC=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


